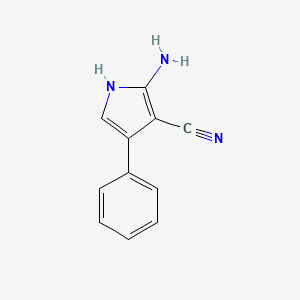

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile

Descripción

Significance of Pyrrole (B145914) Heterocycles in Synthetic Chemistry and Biological Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the fields of synthetic and medicinal chemistry. alliedacademies.orgscitechnol.com Its derivatives are integral components of numerous natural products essential to life, including heme, chlorophyll, and vitamin B12. scitechnol.com The pyrrole nucleus is a privileged scaffold in drug discovery, forming the structural core of a wide array of pharmacologically active molecules. nih.govresearchgate.net The versatility of the pyrrole ring allows for its incorporation into complex macrocycles and its functionalization to modulate biological activity. alliedacademies.org

In synthetic chemistry, pyrrole and its derivatives are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. alliedacademies.orgscitechnol.com The development of novel synthetic methodologies for pyrrole ring construction, such as the Paal-Knorr synthesis and various multicomponent reactions, continues to be an active area of research. researchgate.netorganic-chemistry.orgekb.eg These methods provide access to a diverse range of substituted pyrroles, enabling the exploration of their chemical and physical properties.

The biological significance of pyrrole derivatives is vast and well-documented. nih.gov They exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant properties. alliedacademies.orgnih.govjmpas.com The ability of the pyrrole scaffold to interact with various biological targets has led to the development of clinically used drugs such as Tolmetin and Ketorolac, both of which are non-steroidal anti-inflammatory drugs (NSAIDs). jmpas.com The ongoing investigation into pyrrole derivatives is driven by the need for new therapeutic agents with improved efficacy and reduced side effects. researchgate.net

Scope and Objectives of Research on 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile

The specific compound, this compound, has garnered attention within the scientific community as a versatile building block for the synthesis of more complex heterocyclic systems and as a potential pharmacophore in its own right. Research on this molecule is multifaceted, with key objectives centered on the development of efficient synthetic routes, the exploration of its chemical reactivity, and the evaluation of its biological and pharmacological potential.

A primary objective is the optimization of synthetic methods to produce this compound and its derivatives in high yields and purity. This includes the investigation of various synthetic strategies, such as multicomponent reactions that offer atom economy and procedural simplicity. researchgate.netorganic-chemistry.org Understanding the chemical properties and reactivity of this compound is another crucial goal, as it allows for its strategic modification to generate libraries of novel compounds for biological screening.

Furthermore, a significant focus of the research is to elucidate the biological activity profile of this compound and its analogues. This involves screening for a range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. jmpas.comnih.govresearchgate.net The ultimate aim is to establish structure-activity relationships (SAR) that can guide the design of new and more potent therapeutic agents based on this pyrrole scaffold.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. These methods often involve the condensation of readily available starting materials and can be categorized as follows:

Gewald Reaction: While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a α-cyanoester, and elemental sulfur in the presence of a base, analogous reactions can be adapted for pyrrole synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.netumich.edu The core principle involves a multicomponent condensation that efficiently constructs the substituted heterocyclic ring system.

Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile. wikipedia.orgnumberanalytics.comresearchgate.netlscollege.ac.in This method is particularly useful for the synthesis of five- and six-membered rings and can be applied to precursors of this compound. The reaction typically proceeds through the formation of a carbanion, followed by nucleophilic attack on the second nitrile group.

Multicomponent Reactions: Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netorganic-chemistry.orgrsc.orgrsc.org Several MCRs have been developed for the synthesis of substituted pyrroles. For instance, a one-pot synthesis can involve the reaction of benzoin (B196080) with primary aromatic amines to form an α-aminoketone intermediate, which is then condensed with malononitrile (B47326) to yield 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles. researchgate.net Another approach involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to afford 2-aminopyrrole systems. organic-chemistry.org Microwave-assisted synthesis has also been employed to expedite the reaction between glycine (B1666218) and malononitrile to produce 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile. ijabbr.com

Chemical Reactivity and Derivatization

The this compound scaffold possesses multiple reactive sites, making it a versatile platform for chemical modification and the synthesis of a diverse range of derivatives. The amino group at the 2-position can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Furthermore, the pyrrole ring itself can participate in electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Biological and Pharmacological Activities

Derivatives of the 2-aminopyrrole-3-carbonitrile core have demonstrated a wide spectrum of biological and pharmacological activities. These activities are often attributed to the specific substitutions on the pyrrole ring and the phenyl group.

| Biological Activity | Observed Effects | Potential Applications |

| Antimicrobial | Some derivatives have shown activity against various bacterial and fungal strains. researchgate.net | Development of new antibacterial and antifungal agents. |

| Anti-inflammatory | Certain substituted 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitriles have exhibited significant anti-inflammatory activity, in some cases more potent than the standard drug etoricoxib. jmpas.com | Treatment of inflammatory conditions. |

| Anticancer | Some novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives synthesized from related precursors have shown good anticancer activity against various cell lines. nih.gov Additionally, 2-amino-4,6-diphenylnicotinonitriles have demonstrated exceptional cytotoxicity against breast cancer cell lines. mdpi.com | Development of new anticancer therapies. |

| Antioxidant | Certain pyrrole derivatives have displayed radical scavenging activity. nih.gov | Potential use as antioxidants to combat oxidative stress. |

| Hypolipidemic | Some pyrrolo[2,3-b]pyrrole derivatives have been identified as effective hypolipidemic agents. nih.gov | Management of hyperlipidemia. |

The mechanism of action for these biological activities is varied and dependent on the specific derivative. For instance, the anti-inflammatory effects of some pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. jmpas.com

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEJDFIDVKWWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377601 | |

| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54153-51-4 | |

| Record name | 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Phenyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile and its derivatives have largely relied on condensation reactions and, more recently, on the efficiency of multi-component reactions.

Condensation Reactions with Malononitrile (B47326)

Malononitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its activated methylene (B1212753) group and dual nitrile functionalities readily participate in a variety of condensation and cyclization reactions.

One common strategy involves the reaction of α-haloketones with malononitrile, followed by cyclization. For instance, the reaction of phenacyl bromide (2-bromo-1-phenylethanone) with malononitrile yields 2-(2-oxo-2-phenylethyl)malononitrile. nih.gov This intermediate can then be further reacted to form the pyrrole (B145914) ring. nih.gov

Another approach utilizes the reaction of acylethynylpyrroles with malononitrile in the presence of a base like potassium hydroxide (B78521) to produce 2-(3-amino-2,4-dicyanophenyl)pyrroles. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| Phenacyl bromide | Malononitrile | 2-(2-oxo-2-phenylethyl)malononitrile | nih.gov |

| Acylethynylpyrroles | Malononitrile | 2-(3-amino-2,4-dicyanophenyl)pyrroles | nih.gov |

Paal-Knorr Condensation Variants

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgrgmcet.edu.in The reaction is typically catalyzed by acid and involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org While effective, classical Paal-Knorr conditions often require harsh conditions, such as prolonged heating in acid, which can be detrimental to sensitive functional groups. rgmcet.edu.in

Modern variations of the Paal-Knorr synthesis have focused on developing milder and more efficient conditions. These modifications include the use of various catalysts and alternative reaction media to improve yields and substrate scope. rgmcet.edu.in For example, the reaction can be conducted under neutral or weakly acidic conditions to avoid the formation of furan (B31954) byproducts. organic-chemistry.org

Reactions Involving α-Hydroxyketones and Primary Amines

The synthesis of pyrrole derivatives can be achieved through the condensation of α-hydroxyketones with primary amines. This approach offers a pathway to various substituted pyrroles. For example, a method has been developed for the synthesis of α-aminocyclopropyl ketones through the condensation of 2-hydroxycyclobutanones with primary amines, which proceeds via an α-iminol rearrangement. researchgate.net While not directly yielding the target compound, this methodology highlights the utility of α-hydroxyketones in forming intermediates that can lead to nitrogen-containing heterocycles.

Glycine (B1666218) and Malononitrile Cyclization

The reaction between glycine and malononitrile presents a direct route to functionalized pyrroles. An efficient, one-step synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile has been developed by reacting glycine derivatives with malononitrile under microwave irradiation. This method provides rapid access to the pyrrole core, with the key step being the nucleophilic attack of the amine on a nitrile group, followed by cyclization and elimination. This approach is particularly noteworthy for its efficiency and use of readily available starting materials.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool in organic synthesis. organic-chemistry.orgresearchgate.net They offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a convergent manner. organic-chemistry.org

A novel and efficient MCR for the synthesis of 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org This reaction proceeds through the formation of a zwitterionic intermediate, which then undergoes a series of steps to yield the final aminopyrrole product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| N-tosylimines | DMAD | Isocyanides | 2-Aminopyrrole systems | organic-chemistry.org |

Nitroepoxide Ring-Opening Strategies

A notable multi-component synthesis of N-substituted 2-amino-3-cyanopyrroles utilizes the ring-opening of nitroepoxides. rsc.org This one-pot, three-component reaction involves a nitroepoxide, an amine, and malononitrile. rsc.orgrsc.org The reaction proceeds under mild, transition-metal-free conditions and is characterized by the formation of three new bonds. rsc.org The mechanism involves the nucleophilic ring-opening of the α-nitroepoxide by the amine, followed by a sequence of reactions including an intramolecular nucleophilic addition to furnish the desired pyrrole. rsc.orgnih.gov This methodology is valued for its operational simplicity and tolerance of a wide range of functional groups. rsc.org

Advanced and Green Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of pyrrole derivatives. This technique, often labeled as 'e-chemistry' for being effective, economical, and eco-friendly, significantly reduces reaction times compared to conventional heating methods.

For instance, the synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile derivatives has been efficiently achieved through a microwave-assisted Paal-Knorr condensation. The process involves the reaction of benzoin (B196080) with various primary aromatic amines, followed by condensation with malononitrile. The use of microwave irradiation at 240 W for 25 minutes facilitates the rapid formation of the desired pyrrole products. This method represents a significant improvement over classical approaches that often require prolonged heating. jmpas.com

Another example involves the reaction of glycine derivatives with malononitrile, where microwave heating at 360 W for 8 minutes, in the presence of a piperidine (B6355638) catalyst, yields 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile. ijabbr.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Reactants | Method | Conditions | Time | Reference |

|---|---|---|---|---|---|

| 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile | Benzoin, Substituted Aniline (B41778), Malononitrile | Microwave | 240 W | 25 min | |

| 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile | Benzoin, Substituted Aniline, Malononitrile | Conventional | Reflux in Toluene | 6 h | jmpas.com |

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis.

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous organic solvents are highly desirable. The Paal–Knorr reaction, a classic method for pyrrole synthesis, has been adapted to greener conditions, such as using boiling water or catalysts like citric acid, moving away from traditional volatile organic solvents. nih.gov The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability.

Recent studies have demonstrated the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, a related heterocyclic system, using a green water-ethanol solvent mixture with pyridine-2-carboxylic acid as a recyclable catalyst. nih.gov This approach highlights the potential for developing similar green protocols for 2-aminopyrrole synthesis, emphasizing high atom economy and low environmental impact. nih.gov While specific solvent-free methods for the title compound are not extensively detailed in the provided context, the trend in heterocyclic chemistry points towards the increasing adoption of such eco-friendly techniques. semanticscholar.org

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules under mild conditions. nih.gov Various metals, including palladium, copper, ruthenium, and iron, have been employed in the synthesis of substituted pyrroles. organic-chemistry.org For example, copper-catalyzed multicomponent reactions of N,N-disubstituted formamides, TMSCN, and aromatic alkynes can produce polysubstituted pyrrole-2-carbonitriles. nih.gov The mechanism often involves the formation of an azomethine ylide intermediate followed by a [3+2] cycloaddition. nih.gov Similarly, iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes provides a direct route to 1,3,4-triarylpyrroles. organic-chemistry.org

Nanomaterials are also gaining traction as highly efficient catalysts. Nano copper has been used to catalyze the reaction of vinyl azides with terminal alkynes to produce 2,5-disubstituted pyrroles. organic-chemistry.org The unique properties of nanomaterials, such as high surface area and reactivity, can lead to enhanced catalytic performance. The synthesis of polypyrrole (PPy) nanomaterials, including nanoparticles and nanotubes, often involves oxidants like ferric chloride or ammonium (B1175870) persulfate, showcasing the role of metal-based reagents in generating these advanced materials. mdpi.com

Modular Synthetic Strategies

Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies where a single event triggers a series of consecutive bond-forming transformations in one pot. csic.es This approach mimics nature's efficiency by rapidly building molecular complexity from simple starting materials, reducing waste and simplifying purification processes. csic.es These processes are initiated by an external stimulus like heat or a chemical trigger, setting off a pre-programmed sequence of reactions. csic.es

Multicomponent reactions (MCRs) are a prominent class of domino reactions. A novel three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides has been developed for the efficient synthesis of 2-aminopyrrole systems. organic-chemistry.org This reaction proceeds through the formation of a zwitterionic intermediate, which then undergoes cycloaddition and a subsequent nih.gov-H shift to yield the final aminopyrrole product. organic-chemistry.org

A particularly innovative and modular domino strategy for synthesizing substituted 2-aminopyrroles employs a novel propargylic 3,4-diaza-Cope rearrangement. nih.govacs.org This metal-free methodology begins with easily accessible N-alkynyl, N′-vinyl hydrazides. nih.govresearchgate.net

The key steps of this domino reaction are:

Propargylic 3,4-Diaza-Cope Rearrangement : Upon heating, the N-alkynyl, N′-vinyl hydrazide platform undergoes this sigmatropic rearrangement. nih.gov

Tandem Isomerization/5-exo-dig N-cyclization : The intermediate formed from the rearrangement then undergoes a tandem isomerization and a subsequent 5-exo-dig N-cyclization reaction to construct the 2-aminopyrrole ring. nih.govresearchgate.net

This strategy allows for the creation of a diverse library of 2-aminopyrroles. nih.gov The reaction conditions can be tuned to control the final product. For example, performing the reaction in refluxing xylenes (B1142099) at higher temperatures was found to favor the formation of a single, monoprotected 2-aminopyrrole derivative in excellent yield (82%). nih.gov

Table 2: Effect of Reaction Conditions on Domino Synthesis of 2-Aminopyrrole 12a

| Entry | Solvent | Time (h) | Temperature | Yield of 12a (%) | Reference |

|---|---|---|---|---|---|

| 1 | Toluene | 24 | Reflux | 31 | nih.gov |

| 2 | Toluene | 72 | Reflux | 50 | nih.gov |

This table demonstrates how optimizing solvent and temperature can significantly improve the yield of the desired product in the domino synthesis.

This modular approach provides a powerful and flexible route to a wide range of substituted 2-aminopyrroles, starting from simple, well-defined precursors. nih.gov

Domino Reactions for 2-Aminopyrrole Core Construction

Regioselectivity and Stereochemical Control in Synthesis

The strategic synthesis of this compound and its analogs places significant emphasis on achieving high levels of regioselectivity and stereochemical control. The spatial arrangement of substituents on the pyrrole core is critical to the molecule's biological activity and chemical properties. Researchers have developed various methodologies, including multicomponent reactions, domino processes, and catalytic cyclizations, to direct the formation of specific isomers.

Regioselectivity in Pyrrole Ring Formation

Regioselectivity in the synthesis of polysubstituted 2-aminopyrroles is primarily concerned with the controlled placement of substituents at specific positions on the heterocyclic ring. This is particularly crucial in multicomponent reactions where several reactants combine in a single step to form the complex pyrrole structure.

One notable example is the three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides. organic-chemistry.org The reaction proceeds through a proposed mechanism involving the initial formation of a zwitterionic intermediate from the isocyanide and DMAD. This intermediate then undergoes a 1,3-dipolar cycloaddition with the N-tosylimine. The regioselectivity of this cycloaddition is key to the final substitution pattern of the resulting 2-aminopyrrole. The subsequent organic-chemistry.orgrsc.org-H shift finalizes the formation of the stable aromatic pyrrole ring. organic-chemistry.org The specific substitution pattern is dictated by the initial orientation of the dipole and dipolarophile during the cycloaddition event.

Domino reactions also offer a powerful strategy for regioselective synthesis. A metal-free domino methodology to synthesize 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides has been described. acs.orgnih.gov This process is initiated by a propargylic 3,4-diaza-Cope rearrangement, followed by an isomerization and a tandem 5-exo-dig N-cyclization. acs.orgnih.gov The regioselectivity of the final pyrrole product is predetermined by the structure of the starting hydrazide. Furthermore, this process can be harnessed to selectively yield a single 2-aminopyrrole isomer with the amine nitrogen protected and the pyrrole nitrogen free, a feat achieved by controlling reaction temperature and time to favor the translocation and elimination of a protecting group. acs.orgnih.gov

Gold-catalyzed cascade hydroamination/cyclization reactions of α-amino ketones with alkynes also demonstrate high regioselectivity in forming substituted pyrroles. organic-chemistry.org The specific catalyst and reaction conditions guide the nucleophilic attack and subsequent cyclization to yield a particular regioisomer. Similarly, copper iodide-catalyzed syntheses have been shown to produce polysubstituted pyrroles with high regioselectivity under mild conditions. organic-chemistry.org

The table below summarizes outcomes from a regioselective domino reaction synthesis of 2-aminopyrroles, highlighting how reaction conditions can be tuned to favor a specific product.

Table 1: Effect of Reaction Conditions on Regioselective Synthesis of 2-Aminopyrrole 12a

| Entry | Solvent | Time (h) | Temperature | Yield of 7a (%) | Yield of 11a (%) | Yield of 12a (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | 24 | Reflux | 17 | 37 | 31 |

| 2 | Toluene | 72 | Reflux | 4 | 26 | 50 |

| 3 | Xylenes | 24 | Reflux | - | - | 82 |

Data sourced from a domino reaction study on an N-alkynyl, N'-vinyl hydrazide platform (AVH 4a). Products 7a, 11a, and 12a represent different N-protection patterns on the 2-aminopyrrole core. acs.orgnih.gov

Stereochemical Control in the Synthesis of Pyrrole Derivatives

While the synthesis of the planar, aromatic this compound itself does not involve chiral centers on the ring, the introduction of stereocenters on its substituents or the synthesis of its non-aromatic precursors (like pyrrolines) requires precise stereochemical control.

Diastereoselective synthesis has been successfully applied to create densely functionalized 1-pyrrolines, which are valuable intermediates for accessing pharmaceutically relevant substituted pyrrolidines. thieme-connect.com One approach involves a [4+1] heteroannulation reaction, where an Alder-ene reaction of in situ generated ynimines proceeds through a concerted intramolecular process. This method allows for the selective transfer of an allylic hydrogen, thereby establishing a specific diastereomeric configuration in the resulting pyrroline. thieme-connect.com Subsequent acid-mediated treatment can lead to a regioselective Wagner-Meerwein rearrangement to form 2H-pyrroles. thieme-connect.com

Another strategy for diastereoselective synthesis involves the cycloaddition of in situ generated nitrile oxides to functionalized Δ1-pyrrolines. nih.gov This reaction proceeds smoothly at room temperature to afford 1,2,4-oxadiazolines fused with the five-membered ring, with high diastereoselectivity. nih.gov

For the synthesis of chiral pyrrole-containing molecules, enantioselective catalysis is employed. For instance, the synthesis of heterotriarylmethanes bearing a pyrrole and an amino acid moiety can be achieved with high enantioselectivity using a chiral spirocyclic phosphoric acid catalyst. nih.gov This type of asymmetric catalysis creates a chiral environment that favors the formation of one enantiomer over the other during the key bond-forming step. The synthesis of chiral 3,4-disubstituted pyrroles has also been accomplished starting from L-amino acids, using the inherent chirality of the starting material to direct the stereochemistry of the final product. researchgate.net

The table below presents data from an enantioselective synthesis of pyrrole derivatives, demonstrating the effectiveness of a chiral catalyst.

Table 2: Enantioselective Synthesis of Chiral Pyrrole-Containing Heterotriarylmethanes

| Product | R Group on Phenyl Ring | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 3j | 2-Chloro | 96 | 88 |

| 3x | 2-Bromo | 97 | 86 |

| 3y | 3-Bromo | 91 | 85 |

| 3z | 4-Bromo | 86 | 81 |

Data from the chiral spirocyclic phosphoric acid-catalyzed reaction of 3-phenylisoxazol-5-amine substrates with a methyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylate derivative. nih.gov

Chemical Reactivity and Derivatization of 2 Amino 4 Phenyl 1h Pyrrole 3 Carbonitrile

Functional Group Transformations

The amino and carbonitrile groups are ortho to each other, a configuration that is highly conducive to intramolecular cyclizations and annulation reactions. These groups can react either independently or concertedly to build new rings fused to the pyrrole (B145914) core.

The C2-amino group exhibits characteristic nucleophilic behavior, similar to that of an aromatic amine. While simple acylation reactions are chemically feasible, much of the documented research focuses on leveraging its nucleophilicity for cyclization reactions. The amino group acts as the initial nucleophile in the formation of fused pyrimidine (B1678525) and pyridine (B92270) rings. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidines, the amino group attacks a one-carbon electrophile like formamide (B127407) or formic acid, initiating the ring-closing cascade. researchgate.netresearchgate.net Similarly, in the synthesis of pyrrolo[2,3-b]pyridines, it participates in a Michael-type addition to an activated alkene, which is the first step in the annulation process. nih.gov

The carbonitrile (cyano) group at the C3 position is a powerful electrophilic site. Its primary role in the derivatization of the parent pyrrole is to participate in cyclocondensation reactions. The electrophilic carbon of the nitrile is susceptible to intramolecular attack by a nucleophile, a key step in the formation of fused six-membered rings like pyrimidines and pyridines. For example, after the C2-amino group reacts with an external reagent, a new nucleophilic center is often generated that subsequently attacks the carbonitrile carbon to complete the annulation. Beyond cyclizations, the nitrile group can theoretically undergo transformations common to nitriles, such as hydrolysis to a carboxamide or carboxylic acid, or reduction to a primary amine, although these are less frequently employed compared to its use in building fused systems.

Annulation and Ring-Fused System Formation

The ortho-disposition of the amino and cyano groups makes 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile an ideal precursor for synthesizing a variety of fused heterocyclic compounds, particularly pyrrolopyridines and pyrrolopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry.

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be synthesized from 2-aminopyrrole-3-carbonitrile derivatives. A notable method involves the reaction with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638). nih.gov The reaction proceeds via an initial Michael addition of the C2-amino group to the activated double bond of the arylidenemalononitrile, followed by an intramolecular cyclization and subsequent elimination of malononitrile (B47326) to afford the fused pyridine ring. This method allows for the generation of diverse libraries of pyrrolopyridine derivatives. nih.gov

A study detailed the synthesis of 4-amino-6-aryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles by reacting a substituted 2-amino-1H-pyrrole-3-carbonitrile with different 2-arylidenemalononitriles. The reactions were carried out in ethanol (B145695) with a catalytic amount of piperidine, achieving excellent yields. nih.gov

Table 1: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

| Starting Pyrrole | Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Benzylidenemalononitrile | Ethanol, Piperidine | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 | nih.gov |

The construction of the pyrrolo[2,3-d]pyrimidine ring system, a core structure in many kinase inhibitors, is a common application of 2-aminopyrrole-3-carbonitriles. nih.gov A straightforward and widely used method is the reaction with single-carbon reagents. Heating the aminopyrrole in formamide serves as a direct, one-step route to the corresponding 4-aminopyrrolo[2,3-d]pyrimidine. researchgate.net Alternatively, reaction with formic acid initially produces the 4-oxo intermediate, pyrrolo[2,3-d]pyrimidin-4(3H)-one. researchgate.net This intermediate can then be converted to the 4-amino derivative through further steps, such as chlorination with phosphorus oxychloride to yield a 4-chloropyrrolo[2,3-d]pyrimidine, followed by nucleophilic substitution with an amine. researchgate.netprepchem.com

Table 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Starting Pyrrole | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Formamide | Reflux, 4 h | 4-amino-7-aryl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | researchgate.net |

| 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Urea, Acetic Acid, HCl | Reflux, 4 h | 4-amino-2-hydroxy-7-aryl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | researchgate.net |

| 2-aminopyrrole-3-carbonitrile derivatives | Formic Acid | - | Pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives | researchgate.net |

Further annulation of the pyrrolo[2,3-d]pyrimidine system can lead to more complex tricyclic structures. For example, 7,9-disubstituted-7H-triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines are synthesized from a 5,7-disubstituted-4-chloropyrrolo[2,3-d]pyrimidine precursor. researchgate.net The chloro-derivative is first converted to a 4-hydrazinopyrrolo[2,3-d]pyrimidine by reaction with hydrazine (B178648) hydrate (B1144303). Subsequent refluxing of this hydrazino intermediate in formic acid leads to the formation of the fused triazole ring, yielding the tricyclic product. researchgate.net

The synthesis of pyrrolo[2,3-c]pyrazoles from this compound is not extensively documented in the literature. However, a plausible synthetic route can be proposed based on established reactivity patterns for ortho-aminonitriles. Reaction with hydrazine hydrate would likely lead to the formation of a 3-amino-1H-pyrrolo[2,3-c]pyrazole derivative. This transformation would proceed through the initial formation of a hydrazide or amidine intermediate from the reaction of hydrazine with the carbonitrile group, followed by an intramolecular cyclization via nucleophilic attack of the C2-amino group onto the newly formed functionality, with subsequent aromatization.

Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine Synthesis

The synthesis of the specific tricyclic fused system, Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine, directly from this compound is not extensively documented in prominent chemical literature. The required fusion pattern presents considerable synthetic challenges.

However, a more common and synthetically accessible reaction for 2-amino-3-cyanopyrroles is the construction of the isomeric pyrrolo[2,3-d]pyrimidine core. This widely utilized pathway involves the reaction of the 2-amino-3-cyanopyrrole scaffold with single-carbon reagents to form the fused pyrimidine ring. For instance, heating the aminonitrile with an excess of formamide or triethyl orthoformate can lead to the formation of a 4-aminopyrrolo[2,3-d]pyrimidine. This transformation leverages the nucleophilicity of the 2-amino group and the adjacent cyano group to build the six-membered pyrimidine ring fused to the pyrrole core. Such pyrrolo[2,3-d]pyrimidine systems are of significant interest in medicinal chemistry.

Introduction of Side Chains and Substituents

The this compound core possesses multiple reactive sites that allow for the introduction of a variety of side chains and substituents, enabling the systematic modification of its chemical properties.

Modifications at the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring (N-1) is a key site for derivatization. The N-H proton is moderately acidic and can be removed by a strong base, such as sodium hydride or butyllithium, to generate a nucleophilic pyrrolide anion. onlineorganicchemistrytutor.com This anion readily reacts with various electrophiles in a nucleophilic substitution reaction to yield N-substituted derivatives. onlineorganicchemistrytutor.com

Common modifications include:

N-Alkylation : Reaction of the deprotonated pyrrole with alkyl halides (e.g., iodomethane, ethyl bromide) introduces alkyl groups at the N-1 position. onlineorganicchemistrytutor.com

N-Acylation : Treatment with acyl chlorides or anhydrides, often in the presence of a base like triethylamine, results in the formation of N-acylpyrroles. pearson.com This modification can serve as a protective group or as a means to introduce further functionality.

The choice of base and solvent can be crucial, as more ionic nitrogen-metal bonds (e.g., with sodium or potassium) tend to favor N-alkylation. onlineorganicchemistrytutor.com

Table 1: Examples of N-Substitution Reactions on Pyrrole Scaffolds

| Reactant 1 (Pyrrole) | Reactant 2 (Electrophile) | Base/Catalyst | Product Type |

|---|---|---|---|

| Deprotonated Pyrrole | Iodomethane | N/A (pre-formed anion) | N-Methylpyrrole |

| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | Cinnamoyl chloride | Et3N, DMAP | N-Cinnamoylpyrrole pearson.com |

| Pyrrole | Alkyl Halides | Strong Base (e.g., NaH) | N-Alkylpyrrole onlineorganicchemistrytutor.com |

Modifications at the Phenyl Group

Direct chemical modification of the 4-phenyl group on the pre-formed this compound scaffold presents a synthetic challenge due to the high reactivity of the pyrrole ring itself toward electrophiles. pearson.comaklectures.com The electron-rich pyrrole ring is generally more susceptible to electrophilic aromatic substitution (EAS) than the attached phenyl group. stackexchange.comacs.org Standard nitrating (HNO₃/H₂SO₄) or halogenating (Br₂/FeBr₃) conditions often lead to polymerization or reaction on the pyrrole ring rather than the desired phenyl substitution. researchgate.net

To achieve selective substitution on the phenyl ring, a carefully designed synthetic strategy is required:

Pyrrole Ring Deactivation : One approach involves deactivating the pyrrole ring towards electrophilic attack. This can be accomplished by installing a strong electron-withdrawing group, such as a phenylsulfonyl group, on the pyrrole nitrogen. This deactivation could potentially allow for subsequent electrophilic substitution to occur selectively on the less-deactivated phenyl ring.

Use of Milder Reagents : For nitration, milder reagents such as acetyl nitrate (B79036) may be employed to prevent the acid-catalyzed polymerization of the pyrrole ring. researchgate.net Similarly, for halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) might offer more controlled reactivity. nih.govnih.gov

The position of substitution on the phenyl ring (ortho, meta, or para) would be directed by the pyrrole substituent, which is generally considered an activating group, thus directing incoming electrophiles to the ortho- and para-positions of the phenyl ring.

Diversification via Imino Side Chains

The exocyclic 2-amino group is a versatile handle for diversification, most notably through the formation of imines, also known as Schiff bases. jst.go.jpmasterorganicchemistry.com This reaction involves the condensation of the primary amino group with an aldehyde or a ketone, typically under mild acid catalysis, to form a new carbon-nitrogen double bond (C=N). nih.gov

This derivatization is a robust method for introducing a wide array of structural diversity, as a vast number of aldehydes and ketones are commercially available. The reaction proceeds by the nucleophilic attack of the 2-amino group on the carbonyl carbon, followed by dehydration to yield the imine. nih.gov

Table 2: Synthesis of Pyrrole-Based Schiff Bases

| Pyrrole Precursor | Carbonyl Compound | Solvent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Salicylaldehyde | Ethanol / Acetic Acid | 2-[(2-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | nih.gov |

| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 4-Nitrobenzaldehyde | Ethanol / Acetic Acid | 2-[(4-nitro-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | nih.gov |

| 2-phenylimidazo[1,2-a]pyrimidin-3-amine | Substituted Aldehydes | Ethanol / Acetic Acid | Imidazo[1,2-a]pyrimidine Schiff bases | libretexts.org |

Reaction Mechanisms and Pathways of Derivatization

The derivatization reactions of this compound proceed through well-established mechanistic pathways.

N-Alkylation/N-Acylation : The mechanism for substitution at the pyrrole nitrogen begins with the deprotonation of the N-H bond by a strong base, creating a pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkyl halide or acyl chloride in a classic Sₙ2 reaction, forming a new nitrogen-carbon bond and displacing the leaving group (e.g., halide).

Schiff Base (Imine) Formation : This is a two-step nucleophilic addition-elimination reaction. First, the lone pair of the nitrogen from the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. In the second step, under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine C=N double bond. The reaction is generally reversible and the rate is optimal at a mildly acidic pH of around 5.

Electrophilic Aromatic Substitution (on Phenyl Group) : The mechanism for substitution on the 4-phenyl ring follows the general pathway for EAS. It involves two principal steps:

An activated electrophile (e.g., the nitronium ion, NO₂⁺, generated from HNO₃/H₂SO₄) is attacked by the π-electron system of the phenyl ring. This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. stackexchange.com

A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the phenyl ring and yielding the final substituted product.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Phenyl 1h Pyrrole 3 Carbonitrile Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile and its analogs, characteristic FT-IR peaks are observed that confirm the presence of key structural features.

The N-H stretching vibrations of the primary amino group (NH₂) typically appear as a broad band in the region of 3200-3400 cm⁻¹. researchgate.net The nitrile group (C≡N) exhibits a sharp and intense absorption band around 2220 cm⁻¹. mdpi.com The presence of the pyrrole (B145914) ring is confirmed by C-N stretching vibrations, which are often observed near 1198 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the phenyl group are also expected in the region of 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear between 1400 and 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3200-3400 |

| Nitrile (C≡N) | Stretching | ~2220 |

| Pyrrole Ring (C-N) | Stretching | ~1198 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C) | Stretching | 1400-1600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of this compound analogs, Raman spectroscopy can be used to further confirm the presence of the pyrrole ring and the phenyl substituent. The technique is also valuable for studying molecular interactions and has been applied in various biological and pharmaceutical analyses. nih.gov For instance, the symmetric stretching of the C=C bonds in the phenyl ring often gives a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their electronic environments. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding or deshielding effects of neighboring atoms and functional groups.

For this compound analogs, the protons of the amino group (NH₂) typically appear as a broad singlet. The exact chemical shift can vary depending on the solvent and concentration. The aromatic protons of the phenyl group usually appear as a multiplet in the range of 7.0-8.0 ppm. The proton attached to the pyrrole ring will also have a characteristic chemical shift. For example, in a related compound, 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile, the amino protons appear as a singlet at 4.03 ppm, and the aromatic protons are observed as multiplets between 6.86 and 7.16 ppm. rsc.org

| Proton Type | Typical Chemical Shift Range (δ, ppm) | Multiplicity |

|---|---|---|

| Amino (NH₂) | Variable (often broad) | Singlet (s) |

| Aromatic (Ar-H) | 7.0-8.0 | Multiplet (m) |

| Pyrrole (CH) | Specific to substitution pattern | Singlet (s) or Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

In the ¹³C NMR spectrum of this compound analogs, the carbon of the nitrile group (C≡N) is typically found in the range of 115-125 ppm. The carbons of the phenyl group will appear in the aromatic region, generally between 120 and 140 ppm. The carbons of the pyrrole ring will also have characteristic chemical shifts that are dependent on the substituents. For instance, in 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile, the nitrile carbon appears at 117.5 ppm, and the aromatic carbons are observed between 124.6 and 145.3 ppm. rsc.org

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Nitrile (C≡N) | 115-125 |

| Aromatic (Ar-C) | 120-140 |

| Pyrrole Ring Carbons | Specific to substitution pattern |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₉N₃), the expected molecular weight is approximately 183.21 g/mol . chemsynthesis.com In mass spectrometry, this would be observed as a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org

Crystal Packing and Intermolecular Interactions

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to confirm the empirical formula of a newly synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S), researchers can validate the molecular formula derived from spectroscopic data and ascertain the purity of the synthesized analogs of this compound. The experimental (found) values are compared against the theoretically calculated percentages for the proposed chemical structure. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and compositional integrity of the target molecule.

Detailed research findings from the analysis of various pyrrole derivatives demonstrate the utility of this method. For a series of complex this compound analogs, the experimentally determined percentages of C, H, and N were in excellent agreement with the calculated values, confirming their respective molecular formulas. nih.gov For instance, the analysis of 2-amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-phenylisophthalonitrile (C₃₁H₂₂N₄) yielded values of C, 82.32%; H, 5.02%; and N, 12.57%, which correspond closely to the calculated values of C, 82.64%; H, 4.92%; and N, 12.44%. nih.gov

Similar consistency was observed for analogs containing additional heteroatoms, such as furan (B31954) and thiophene (B33073) moieties. nih.gov The elemental composition for 2-amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(furan-2-yl)isophthalonitrile (C₂₉H₂₀N₄O) was found to be C, 78.84%; H, 4.35%; and N, 12.56%, aligning well with the calculated percentages of C, 79.07%; H, 4.58%; and N, 12.72%. nih.gov Likewise, the sulfur-containing analog, 2-amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)isophthalonitrile (C₂₉H₂₀N₄S), showed experimental values of C, 76.01%; H, 4.32%; N, 12.04%; and S, 6.84%, which are in strong agreement with the calculated values. nih.gov

The verification process extends to simpler substituted and fused-ring systems. The elemental analysis for 3-amino-5-(5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile (C₁₉H₁₄N₄) was confirmed with found values of C, 76.6%; H, 4.86%; and N, 18.96%. nih.gov For the halogenated derivative 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, the proposed molecular formula C₆H₃ClN₄ was substantiated by elemental analysis, which required C, 43.27%; H, 1.82%; and N, 33.64%. mdpi.com Furthermore, analysis of the fused pyrrole system, 6-amino-4-phenylpyrrolo[2,3-c] nih.govrsc.orgmdpi.comthiadiazine-5-carbonitrile, was consistent with its molecular formula of C₁₂H₇N₅S. mdpi.com

The data below summarizes the elemental analysis findings for several analogs, showcasing the close match between the calculated and experimentally found values.

Table 1: Elemental Analysis Data for this compound Analogs

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | %S | Source |

|---|---|---|---|---|---|---|---|

| 2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-phenylisophthalonitrile | C₃₁H₂₂N₄ | Calculated | 82.64 | 4.92 | 12.44 | - | nih.gov |

| Found | 82.32 | 5.02 | 12.57 | - | nih.gov | ||

| 2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(furan-2-yl)isophthalonitrile | C₂₉H₂₀N₄O | Calculated | 79.07 | 4.58 | 12.72 | - | nih.gov |

| Found | 78.84 | 4.35 | 12.56 | - | nih.gov | ||

| 2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)isophthalonitrile | C₂₉H₂₀N₄S | Calculated | 76.29 | 4.42 | 12.27 | 7.02 | nih.gov |

| Found | 76.01 | 4.32 | 12.04 | 6.84 | nih.gov | ||

| 3-Amino-5-(5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile | C₁₉H₁₄N₄ | Calculated | 76.49 | 4.73 | 18.78 | - | nih.gov |

| Found | 76.6 | 4.86 | 18.96 | - | nih.gov | ||

| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | C₆H₃ClN₄ | Calculated | 43.27 | 1.82 | 33.64 | - | mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Amino 4 Phenyl 1h Pyrrole 3 Carbonitrile

Quantum Chemical Descriptors and Reactivity Analysis

Electrostatic Potential Surface (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, the MEP surface reveals distinct regions of varying potential.

Negative Regions (Red/Yellow): These electron-rich areas are primarily located around the nitrogen atom of the cyano group (-C≡N) and the lone pair of the amino group (-NH2). The π-electron cloud of the phenyl and pyrrole (B145914) rings also contributes to the negative potential. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): The most significant electron-deficient regions are found around the hydrogen atoms of the amino group and the N-H group of the pyrrole ring. These areas are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining localized orbitals and the interactions between them. numberanalytics.comaiu.edu This method quantifies electron delocalization and hyperconjugative interactions by analyzing the stabilization energy (E(2)) associated with charge transfer from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.netq-chem.com

Table 1: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Namino) | π* (C=Cpyrrole) | Data value |

| π (C=Cpyrrole) | π* (C=Cphenyl) | Data value |

| π (C=Cphenyl) | π* (C≡Ncyano) | Data value |

| π (C=Cphenyl) | π* (C=Cpyrrole) | Data value |

Note: Specific energy values are dependent on the level of theory and basis set used for the calculation and are represented here as "Data value".

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. icm.edu.plscispace.com This is typically achieved by calculating the potential energy surface (PES) through the systematic rotation of one or more dihedral angles. icm.edu.pl

For this compound, the most critical dihedral angle is the one defining the rotation of the phenyl ring relative to the plane of the pyrrole ring. The PES scan for this rotation reveals that a completely planar conformation is energetically unfavorable due to steric hindrance between hydrogen atoms on the two rings. The lowest energy conformer is found at a twisted angle, which represents a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. The energy barriers on the PES indicate the energy required for the phenyl ring to rotate, providing insight into the molecule's structural flexibility at different temperatures. scispace.com

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and crystal packing of molecules. mhmedical.comnih.gov These weak interactions include hydrogen bonds, van der Waals forces, and π-π stacking. nih.govresearchgate.net

QTAIM/NCIplot Computational Tool Application

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction plot (NCIplot) are powerful computational tools for visualizing and characterizing these weak interactions. researchgate.net NCIplot generates three-dimensional isosurfaces that represent different types of non-covalent interactions.

Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds. For this compound, these are expected to be seen in intermolecular arrangements, such as N-H···N interactions between the amino or pyrrole N-H group of one molecule and the nitrogen of the cyano group of another.

Green Isosurfaces: Represent weaker van der Waals interactions.

Red Isosurfaces: Signify repulsive steric clashes.

This analysis is essential for understanding how molecules of this compound would self-assemble in the solid state, predicting the crystal packing motifs that stabilize its structure. researchgate.net

Theoretical Insights into Electronic Properties and Non-Linear Optics (NLO)

Computational studies provide valuable predictions of a molecule's electronic and non-linear optical (NLO) properties. researchgate.net Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system are known to exhibit significant NLO responses, making them candidates for applications in photonics and optoelectronics. jhuapl.edunih.gov

The structure of this compound contains an electron-donating amino group and an electron-accepting cyano group, linked by the conjugated phenyl-pyrrole framework. This donor-π-acceptor architecture facilitates intramolecular charge transfer, which is a key requirement for NLO activity.

Key calculated NLO parameters include the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. researchgate.net Theoretical calculations often show that compounds like this possess a significantly larger hyperpolarizability value compared to standard reference materials like urea. researchgate.net

Table 2: Calculated Electronic and NLO Properties

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | Data value |

| Mean Polarizability | α | Data value |

| First-Order Hyperpolarizability | β | Data value |

| HOMO-LUMO Energy Gap | ΔE | Data value (eV) |

Note: Values are dependent on the computational method and are represented as "Data value".

The HOMO-LUMO energy gap (ΔE) is another important electronic property. A smaller energy gap generally correlates with higher chemical reactivity and can be associated with enhanced NLO properties.

Mechanistic Investigations of Biological Activities of 2 Amino 4 Phenyl 1h Pyrrole 3 Carbonitrile and Its Analogs

Mechanisms of Antimicrobial Action

Pyrrole (B145914) derivatives are recognized for their significant pharmacological activities, including their role as antimicrobial agents. The antimicrobial potential of compounds based on the pyrrole heterocycle is extensive and has been the subject of numerous studies. nih.gov Nitrogen-containing heterocycles like pyrrole are key constituents in a variety of natural and synthetic pharmaceutical products.

The precise mechanisms by which 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile and its analogs combat microbes are multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane's electrical balance, leading to cell lysis. researchgate.net This occurs through interactions between the compound and the cell membrane, causing damage to the cytoplasmic membrane and the release of cellular contents. researchgate.net

Furthermore, certain pyrrole derivatives have been shown to inhibit essential microbial enzymes. For instance, some pyrrolamide-class inhibitors can effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain of DNA gyrase. nih.gov The antimicrobial activity is also influenced by the specific chemical substitutions on the pyrrole ring. Dihalogenation of the pyrrole heterocycle, for example, can enhance its antimicrobial effects by lowering the pKa value of the pyrrole nitrogen and increasing hydrophobic interactions within the active site of target enzymes. nih.gov

A series of 2-aminopyrrole-3-carbonitriles and their subsequent derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Some of these compounds, such as 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitriles, have demonstrated potent antimicrobial activity. nih.gov

Anti-inflammatory Pathways

Pyrrole derivatives have demonstrated notable anti-inflammatory properties. A well-established mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) activity, which in turn reduces the production of prostaglandins (B1171923) from arachidonic acid. jmpas.com The discovery of selective COX-2 inhibitors has provided a significant advancement in anti-inflammatory therapy. jmpas.com

Some pyrrole-containing compounds have been reported to be potent and selective inhibitors of COX-2. nih.gov Additionally, certain pyrrole derivatives have shown potent inhibitory activity against the pro-inflammatory cytokine TNF-α. nih.gov The search for alternative anti-inflammatory drugs with minimal side effects remains a significant challenge in medicinal chemistry. nih.gov

A key aspect of inflammation involves the denaturation of proteins. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory potential. It has been observed that various derivatives of 2-amino-4,5-diphenylpyrrole-3-carbonitriles exhibit in-vitro anti-inflammatory activity through the inhibition of protein denaturation.

Studies have shown a correlation between the ability of compounds to inhibit thermal denaturation of bovine serum albumin and their in vivo anti-inflammatory activity. nih.gov Although not always a direct correlation, compounds that effectively inhibit protein denaturation often show significant anti-inflammatory effects in animal models. nih.gov

The following table displays the in-vitro anti-inflammatory activity of synthesized pyrrole derivatives, measured by the percentage of protein denaturation inhibition.

| Compound | Concentration (µg/ml) | % Inhibition of Denaturation |

| 1a | 10 | 12.00 |

| 20 | 20.00 | |

| 40 | 35.00 | |

| 60 | 48.00 | |

| 80 | 60.00 | |

| 100 | 72.00 | |

| 1b | 10 | 10.00 |

| 20 | 18.00 | |

| 40 | 32.00 | |

| 60 | 45.00 | |

| 80 | 58.00 | |

| 100 | 68.00 | |

| 1c | 10 | 15.00 |

| 20 | 25.00 | |

| 40 | 40.00 | |

| 60 | 55.00 | |

| 80 | 65.00 | |

| 100 | 78.00 | |

| 1d | 10 | 18.00 |

| 20 | 28.00 | |

| 40 | 45.00 | |

| 60 | 60.00 | |

| 80 | 72.00 | |

| 100 | 85.00 | |

| Standard (Aspirin) | 10 | 20.00 |

| 20 | 35.00 | |

| 40 | 50.00 | |

| 60 | 68.00 | |

| 80 | 80.00 | |

| 100 | 92.00 |

Data sourced from in-vitro anti-inflammatory studies.

Anti-cancer Mechanisms

The pyrrole scaffold is a prominent feature in numerous biologically active molecules with a wide array of applications in medicinal chemistry, including the development of anti-cancer agents. researchgate.net Pyrrole derivatives have been shown to possess a variety of biological activities, including anticancer properties. researchgate.net Many kinases, which are enzymes involved in cell signaling, are overactive in malignant tumor cells, making them a prime target for anti-cancer therapies. cancertreatmentjournal.com

One of the primary anti-cancer mechanisms of pyrrole derivatives is the inhibition of kinases involved in cancer cell proliferation and survival. cancertreatmentjournal.com Pyrrole indolin-2-one, for instance, is a lead scaffold for kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting angiogenesis. cancertreatmentjournal.com

Certain pyrrole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. For example, some imidazo[4,5-b]pyrrolo[3,4-d]pyridines, derived from substituted imidazolylpyrrolones, have shown significant reduction in cell viability in renal cell carcinoma cell lines. nih.gov Two such compounds exhibited IC50 values in the low micromolar range with a good selectivity index when compared to non-cancerous kidney cells. nih.gov

Further studies have shown that some pyrrole-containing compounds can induce apoptosis (programmed cell death) in malignant cells. nih.gov For instance, certain 2-amino-4-aryl-pyrimidine derivatives can trigger mitochondrial-related apoptosis by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgmdpi.com Additionally, these compounds can suppress key signaling pathways involved in cancer cell survival and proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.orgmdpi.com

The following table presents the IC50 values for two promising imidazolylpyrrolone compounds against renal cell carcinoma cell lines.

| Compound | A498 IC50 (µM) | 786-O IC50 (µM) | HK2 IC50 (µM) |

| 5g | 1.95 ± 0.08 | 3.51 ± 0.12 | > 30 |

| 5k | 1.83 ± 0.09 | 4.23 ± 0.15 | > 30 |

| Rapamycin | 1.05 ± 0.05 | 0.98 ± 0.04 | 1.25 ± 0.06 |

| Cediranib | 3.12 ± 0.11 | 4.56 ± 0.18 | 5.21 ± 0.21 |

| Sunitinib | 4.89 ± 0.19 | 6.23 ± 0.25 | 7.14 ± 0.29 |

Data from in-vitro anticancer screening against renal cell carcinoma cell lines.

Enzymatic Inhibition Studies

Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often used as "last-resort" antibiotics. nih.govnih.gov The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. nih.gov MBLs are zinc-dependent enzymes, and many inhibitors target these active site zinc ions. nih.govmdpi.com

N-sulfamoylpyrrole-2-carboxylates (NSPCs) have emerged as potent inhibitors of clinically relevant B1 subclass MBLs, such as VIM-1, VIM-2, NDM-1, and IMP-1. nih.gov Crystallographic studies have revealed that the N-sulfamoyl NH2 group of these inhibitors displaces the dizinc (B1255464) bridging hydroxide (B78521)/water molecule in the active site of B1 MBLs. nih.gov The binding mode of NSPCs is similar to that of other MBL inhibitors currently in clinical trials. nih.gov The presence of these pyrrole-based inhibitors can restore the efficacy of antibiotics like meropenem (B701) against MBL-producing bacteria. nih.gov

The following table summarizes the inhibitory potency (pIC50) of selected N-sulfamoylpyrrole-2-carboxylates against various metallo-β-lactamases.

| Compound | VIM-1 pIC50 | VIM-2 pIC50 | NDM-1 pIC50 | IMP-1 pIC50 |

| 11 | 7.6 | 7.2 | 7.3 | 7.1 |

| 12 | 8.5 | 7.8 | 7.5 | 7.0 |

| 13 | 7.5 | 7.0 | 6.5 | 6.8 |

| 14 | 7.8 | 7.4 | 7.1 | 7.3 |

Data from screening of N-sulfamoylpyrrole-2-carboxylates against clinically relevant B1 MBLs.

Metallo-β-Lactamase (MBL) Inhibition Profile

IMP-1, CphA, and AIM-1 Subgroup Inhibition

The this compound scaffold has been investigated as a foundation for developing inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. MBLs are categorized into subgroups B1, B2, and B3, represented by enzymes such as IMP-1, CphA, and AIM-1, respectively. nih.govmdpi.com

A structure-activity relationship (SAR) study on derivatives of a closely related analog, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, demonstrated that the 3-carbonitrile group is crucial for inhibitory potency against these three main MBL subclasses. nih.gov While initial derivatives showed some activity, further modifications led to compounds with varied efficacy across the subgroups. For instance, the coupling of the parent compound with acyl chlorides resulted in N-acylamide derivatives that were potent IMP-1 inhibitors but were less effective against CphA and AIM-1. nih.gov

However, an N-benzoyl derivative of the analog maintained potent in vitro activity against all tested MBLs, with inhibition constants in the low micromolar range. nih.gov This particular derivative was also shown to significantly increase the sensitivity of IMP-1, CphA, and AIM-1-producing bacterial cultures to the carbapenem (B1253116) antibiotic meropenem, highlighting its potential as a broad-spectrum MBL inhibitor. nih.gov

| Derivative | Target MBL Subgroup | Inhibitory Potency | Key Finding |

|---|---|---|---|

| N-Acylamide Derivatives | IMP-1 (B1) | Potent Inhibition | Demonstrated high potency specifically against the B1 subgroup. |

| N-Acylamide Derivatives | CphA (B2), AIM-1 (B3) | Less Effective | Showed reduced efficacy against B2 and B3 subgroups. |

| N-Benzoyl Derivative | IMP-1, CphA, AIM-1 | Low µM Range Ki | Retained potent activity across all three major MBL subgroups. |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition (Theoretical/Derivative Context)

In a theoretical context, the 2-amino-pyrrole-3-carbonitrile scaffold is relevant to the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a serine protease involved in glucose metabolism. mdpi.com While direct studies on this compound are not detailed, numerous studies on related pyrrole-2-carbonitrile (B156044) derivatives establish a strong precedent for this activity. nih.govnih.gov These derivatives are classified as non-peptidomimetic, reversible inhibitors of the DPP-IV enzyme. nih.gov

Research has shown that heteroaromatic moieties substituted on α-amino pyrrole-2-carbonitrile analogs lead to potent DPP-IV inhibitors, with IC₅₀ values ranging from 0.004 to 113.6 µM. nih.gov Specific β-amino pyrrole-2-carbonitrile derivatives have been identified as powerful and selective DPP-IV inhibitors, effectively reducing blood glucose levels in vivo. nih.gov The nitrile group on the five-membered pyrrolidine (B122466) ring is a key feature, enabling reversible, nanomolar inhibition of the DPP-IV enzyme. nih.gov The design of these inhibitors often involves rational drug design approaches, building upon the core pyrrole-carbonitrile structure. nih.gov

| Compound Class | IC50 Range | Key Structural Feature |

|---|---|---|

| α-Amino pyrrole-2-carbonitrile analogs | 0.004 - 113.6 µM | Heteroaromatic substitutions |

| Specific α-amino pyrrole-2-carbonitrile analog (Compound 53) | 4 nM | Demonstrated high potency and good efficacy. nih.gov |

| Specific α-amino pyrrole-2-carbonitrile analog (Compound 54) | 10 nM | Demonstrated high potency and good efficacy. nih.gov |

| β-Amino pyrrole-2-carbonitrile analog (Compound 5) | 0.05 µM | Showed significant inhibition and high oral bioavailability. nih.gov |

Receptor Binding and Target Interactions

The interaction of pyrrole-based compounds with biological receptors is governed by a combination of factors, primarily involving the formation of hydrogen bonds and other non-covalent interactions. The pyrrole ring itself is a versatile building block in receptor design due to its specific hydrogen-bonding capabilities. nih.gov

Hydrogen Bonding and Non-Covalent Interactions with Biomolecules

In computational studies of pyrrole-based anion receptors, the oxygen atom of a ligand's carbonyl group has been shown to associate with both amide and pyrrole N-H groups through hydrogen bonding. escholarship.org These interactions are critical for orienting the ligand within the binding pocket and stabilizing the receptor-ligand complex. escholarship.org

Molecular Docking Studies with Biological Targets (e.g., COX-2, TLR-2, TLR-4)

Molecular docking simulations are widely used to predict the binding modes and affinities of pyrrole derivatives with various biological targets.

Cyclooxygenase-2 (COX-2): Docking studies of various pyrrole-containing heterocyclic compounds into the COX-2 active site have identified key interactions responsible for inhibition. These studies reveal that ligands can form hydrogen bonds with critical amino acid residues such as Arg120, Leu352, and Arg513. mdpi.com An arene–cation interaction between a phenyl moiety on the ligand and the Arg120 residue has also been observed. mdpi.com The additional binding pocket in COX-2, which includes residues like Tyr355, Phe518, and Val523, is a key determinant for the selectivity of inhibitors. mdpi.com

Toll-like Receptors 2 and 4 (TLR-2/TLR-4): Computational studies have investigated the interaction of small molecules with the TLR-4/MD-2 complex, which is central to inflammatory signaling. researchgate.net These analyses show that ligands can exhibit favorable binding affinities by forming multiple hydrogen bonds and hydrophobic interactions with critical residues within the MD-2 binding pocket. researchgate.netnih.gov Similarly, docking studies have predicted that certain compounds can bind efficiently to TLR-2, suggesting a potential role for pyrrole-based structures in modulating the activity of this receptor as well. nih.gov

| Biological Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|

| COX-2 | Arg120, Leu352, Arg513, Tyr355, Phe518 | Hydrogen Bonding, Arene-Cation Interactions | mdpi.commdpi.com |

| TLR-4/MD-2 | Residues within the MD-2 hydrophobic pocket | Hydrogen Bonding, Hydrophobic Interactions | researchgate.netnih.gov |

| TLR-2 | Known ligand binding site | Predicted efficient binding | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactivity

SAR studies are essential for optimizing the biological activity of the this compound scaffold. These studies systematically alter the substituents on the core structure to determine their effect on potency and selectivity. nih.govnih.gov

Research on 1H-pyrrole-3-carbonitrile derivatives as STING (stimulator of interferon genes) receptor agonists involved introducing various substituents onto an aniline (B41778) ring system attached to the pyrrole core. nih.govresearchgate.net This work demonstrated that modifications to peripheral rings significantly impact the compound's ability to bind to hSTING alleles and induce a biological response. nih.gov Similarly, studies on MBL inhibitors based on the 2-aminopyrrole-3-carbonitrile framework have provided detailed insights into the structural requirements for activity. nih.gov

Influence of Pyrrole Ring Substituents on Activity

Substituents on the pyrrole ring itself have a profound influence on biological activity. For the inhibition of metallo-β-lactamases, SAR studies revealed that several features of a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile analog were critical. nih.gov

Key findings from these studies include:

3-Carbonitrile Group: This group was identified as being important for the inhibitory potency against MBLs. nih.gov

N-Benzyl Side Chain: The presence of a benzyl (B1604629) group at the N1 position of the pyrrole ring was also crucial for activity. nih.gov

Vicinal 4,5-Diphenyl Groups: The two phenyl groups at adjacent positions 4 and 5 were determined to be important for inhibitory efficacy. nih.gov

N-Acylation: The addition of an acyl group to the 2-amino substituent modulated the activity. For example, an N-benzoyl group conferred broad-spectrum activity against IMP-1, CphA, and AIM-1, whereas other N-acyl groups resulted in more selective inhibition. nih.gov

These findings underscore that the biological activity of the this compound scaffold is highly dependent on the specific substitution pattern around the pyrrole core. nih.govresearchgate.net

Role of the Carbonitrile Group and Phenyl Moiety

The carbonitrile (-C≡N) group at the C-3 position and the phenyl moiety at the C-4 position of the pyrrole ring are consistently identified as crucial for the biological activity of this class of compounds. nih.gov Their presence and electronic properties significantly influence the molecule's ability to interact with biological targets.